5-Chloro-6-nitrosoisoindoline-1,3-dione
CAS No.:
Cat. No.: VC13394531
Molecular Formula: C8H3ClN2O3
Molecular Weight: 210.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H3ClN2O3 |
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Molecular Weight | 210.57 g/mol |
IUPAC Name | 5-chloro-6-nitrosoisoindole-1,3-dione |
Standard InChI | InChI=1S/C8H3ClN2O3/c9-5-1-3-4(2-6(5)11-14)8(13)10-7(3)12/h1-2H,(H,10,12,13) |
Standard InChI Key | FWUNGRVTWOTWEU-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O |
Canonical SMILES | C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O |
Introduction
Structural and Molecular Characteristics
5-Chloro-6-nitrosoisoindoline-1,3-dione belongs to the isoindoline dione family, a class of heterocyclic compounds featuring a fused benzene and five-membered ring containing two ketone groups. The compound’s IUPAC name, 5-chloro-6-nitrosoisoindole-1,3-dione, reflects the positions of its substituents: a chlorine atom at the 5-position and a nitroso group (-NO) at the 6-position of the isoindole ring.
Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 210.57 g/mol | |
CAS Number | 45789795 | |
Melting Point | 201 °C | |
Appearance | Light yellow to white crystalline powder | |
Canonical SMILES | C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O |
The planar structure of the isoindoline dione core facilitates π-π stacking interactions, while the electron-withdrawing nitroso and chlorine groups enhance electrophilic reactivity. X-ray crystallography of analogous compounds reveals that the dione moiety adopts a nearly coplanar conformation with the aromatic ring, optimizing resonance stabilization .
Synthesis and Preparation Strategies
Despite its structural simplicity, the synthesis of 5-chloro-6-nitrosoisoindoline-1,3-dione remains sparsely documented. Available literature suggests that isoindoline diones are typically synthesized via condensation reactions involving phthalic anhydride derivatives. For example, chlorinated phthalimides may serve as precursors, with nitroso groups introduced through nitrosation reactions using nitrous acid or nitrosonium salts.
A hypothetical synthesis route could involve:
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Chlorination of Phthalimide: Reaction of phthalimide with chlorine gas () in acetic acid to yield 5-chloroisoindoline-1,3-dione .
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Nitrosation: Treatment with sodium nitrite () in acidic media to introduce the nitroso group at the 6-position.
Physicochemical Properties and Stability
The compound’s physicochemical profile is defined by its polar functional groups and aromatic system:
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Solubility: Limited solubility in water due to hydrophobic aromatic rings; soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Thermal Stability: Stable up to 201 °C, beyond which decomposition occurs, likely releasing nitrogen oxides and chlorine-containing byproducts.
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Spectroscopic Features:
Storage recommendations include refrigeration at 2–8 °C in airtight containers to prevent degradation via moisture absorption or photochemical reactions.
Future Research Directions
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Synthetic Optimization: Develop regioselective nitrosation protocols to improve yields and purity.
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Biological Screening: Evaluate inhibitory activity against HPPD, α-glucosidase, and cancer cell lines.
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Computational Modeling: Use density functional theory (DFT) to predict reactive sites for functionalization.
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